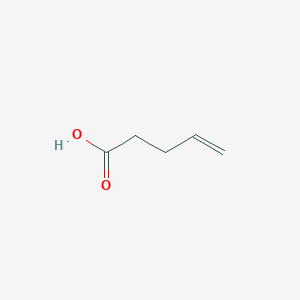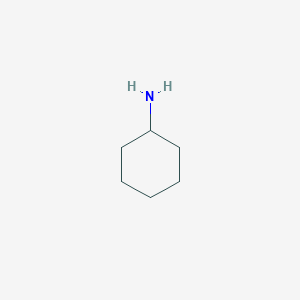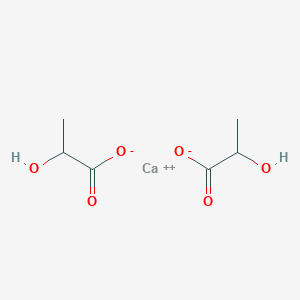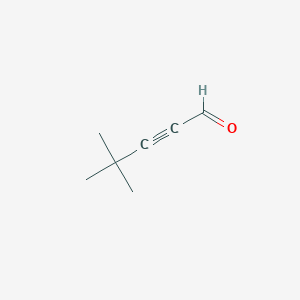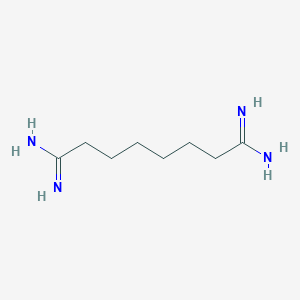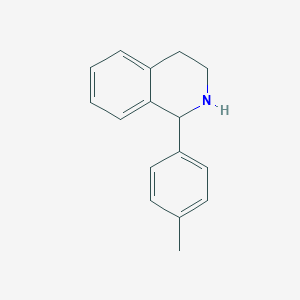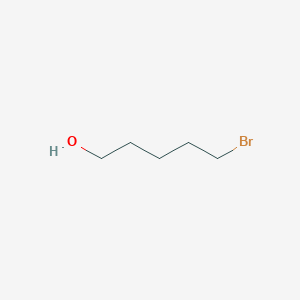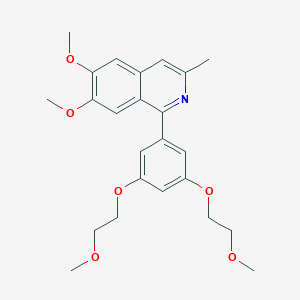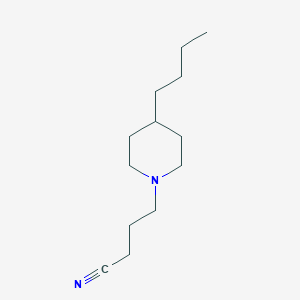
4-(4-Butylpiperidin-1-YL)butanenitrile
Vue d'ensemble
Description
4-(4-Butylpiperidin-1-YL)butanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C13H24N2 and a molecular weight of 208.34 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(4-Butylpiperidin-1-YL)butanenitrile is represented by the formula C13H24N2 . The canonical SMILES representation is CCCCC1CCN(CC1)CCCC#N . This indicates that the molecule contains a butylpiperidin-1-yl group attached to a butanenitrile group.Physical And Chemical Properties Analysis
4-(4-Butylpiperidin-1-YL)butanenitrile has a molecular weight of 208.34 and a molecular formula of C13H24N2 . It appears as an oil and is soluble in DCM and Ethyl Acetate . It has a topological polar surface area of 27Ų .Orientations Futures
Propriétés
IUPAC Name |
4-(4-butylpiperidin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-3-6-13-7-11-15(12-8-13)10-5-4-9-14/h13H,2-8,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYBXEIOWOSNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylpiperidin-1-YL)butanenitrile | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
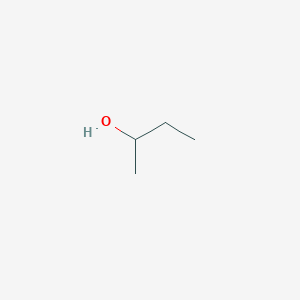
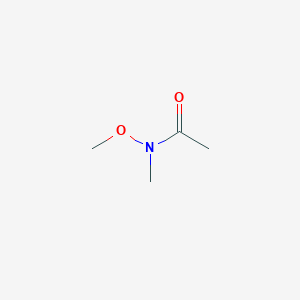
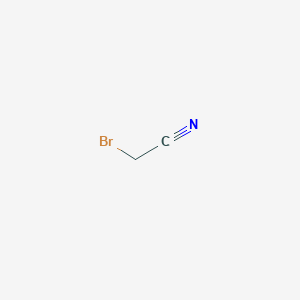
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
